9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole

Description

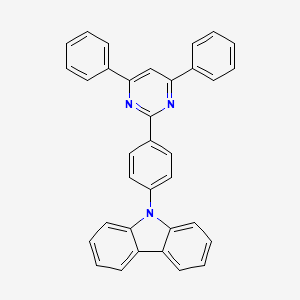

9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole (abbreviated as Cz–Ph–PMD) is a bipolar host material widely used in organic light-emitting diodes (OLEDs). Its structure comprises a carbazole donor linked via a phenyl spacer to a pyrimidine acceptor substituted with two phenyl groups. The carbazole moiety provides strong hole-transporting capabilities, while the pyrimidine acceptor enhances electron affinity, enabling balanced charge transport in electroluminescent devices . Cz–Ph–PMD is particularly notable for its role in facilitating exciplex formation with phosphorescent emitters like PtN7N, optimizing spectral output and device efficiency .

Properties

Molecular Formula |

C34H23N3 |

|---|---|

Molecular Weight |

473.6 g/mol |

IUPAC Name |

9-[4-(4,6-diphenylpyrimidin-2-yl)phenyl]carbazole |

InChI |

InChI=1S/C34H23N3/c1-3-11-24(12-4-1)30-23-31(25-13-5-2-6-14-25)36-34(35-30)26-19-21-27(22-20-26)37-32-17-9-7-15-28(32)29-16-8-10-18-33(29)37/h1-23H |

InChI Key |

DKIOMAZJFOJYTN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)C3=CC=C(C=C3)N4C5=CC=CC=C5C6=CC=CC=C64)C7=CC=CC=C7 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The core synthetic approach to this compound involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a halogenated diphenylpyrimidine derivative and a boronic acid-functionalized carbazole derivative. This method is widely favored due to its efficiency, functional group tolerance, and ability to form carbon-carbon bonds selectively.

Detailed Synthetic Procedure

A representative synthesis is described as follows:

| Reagent/Condition | Details |

|---|---|

| Starting materials | 2-chloro-4,6-diphenylpyrimidine (2Ph-PYR) and (9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl)boronic acid |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) |

| Base | 2 M aqueous potassium carbonate (K2CO3) |

| Solvent system | Mixture of tetrahydrofuran (THF), toluene, and water |

| Reaction temperature | 110 °C |

| Reaction time | 12 hours |

| Atmosphere | Nitrogen atmosphere to avoid oxidation |

| Work-up | Extraction with dichloromethane and water, drying over anhydrous magnesium sulfate |

| Purification | Silica gel column chromatography using n-hexane:dichloromethane gradient (8:1 to 3:1) |

| Yield | Approximately 77% |

This method yields the target compound as a yellow solid with confirmed purity by FT-IR and NMR spectroscopy.

Reaction Scheme Overview

The key step involves the cross-coupling between:

- 2-chloro-4,6-diphenylpyrimidine (aryl chloride electrophile)

- 9-(4-(diphenylamino)phenyl)-9H-carbazol-2-yl)boronic acid (aryl boronic acid nucleophile)

under Pd(0) catalysis and basic aqueous conditions, forming the C-C bond linking the carbazole and diphenylpyrimidine units.

Alternative Synthetic Routes and Modifications

While the Suzuki coupling is the dominant method, related literature on carbazole derivatives and diphenylpyrimidine frameworks suggests possible variations:

- Use of brominated carbazole derivatives or different halogenated pyrimidine precursors for tuning reactivity.

- Modulation of reaction solvents and bases to optimize yields and purity.

- Post-synthetic modifications such as introducing substituents to the carbazole ring to alter electronic properties.

However, explicit alternative methods for this exact compound are limited in the literature, indicating the Suzuki coupling remains the most reliable and widely adopted preparation route.

Analytical Data and Characterization

The synthesized compound is characterized by:

| Technique | Key Observations |

|---|---|

| FT-IR | Characteristic peaks at 3433, 3034, 1586, 1563, 1528 cm⁻¹ indicating aromatic and heterocyclic groups |

| ¹H NMR (500 MHz, CDCl₃) | Signals consistent with aromatic protons and carbazole framework, e.g., 8.83 ppm (singlet), 8.70–8.71 ppm (doublet) |

| Yield | 77% yield of yellow solid product |

These data confirm the successful formation of the target molecule with high purity.

Summary Table of Preparation Method

| Step | Description |

|---|---|

| Starting Materials | 2-chloro-4,6-diphenylpyrimidine, carbazole boronic acid derivative |

| Catalyst | Pd(PPh3)4 |

| Base | 2 M K2CO3 aqueous solution |

| Solvent | THF, toluene, water mixture |

| Temperature | 110 °C |

| Reaction Time | 12 hours |

| Atmosphere | Nitrogen |

| Work-up | Organic extraction, drying, filtration |

| Purification | Silica gel chromatography (n-hexane:dichloromethane gradient) |

| Yield | 77% |

| Characterization | FT-IR, ¹H NMR |

Research Findings and Notes

- The Suzuki coupling method provides a robust and reproducible route to this compound with good yields and purity.

- The choice of catalyst and base, as well as the reaction atmosphere, are critical for avoiding side reactions and degradation.

- The compound’s structure allows for further functionalization, which is valuable for tuning its photophysical properties in device applications.

- No detailed alternative synthetic routes or green chemistry approaches were found in the current literature, suggesting an area for future research.

Chemical Reactions Analysis

Types of Reactions

9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an anticancer agent due to its ability to inhibit specific kinases.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.

Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

Mechanism of Action

The mechanism of action of 9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit Aurora kinase A, a protein involved in cell division, by binding to its active site and preventing its phosphorylation activity. This leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Cz–Ph–PMD belongs to a class of donor-acceptor (D-A) carbazole derivatives. Key structural analogs include:

Key Observations :

- Acceptor Influence : Pyrimidine (Cz–Ph–PMD) has fewer nitrogen atoms than triazine (Cz–Ph–TRZ), resulting in a higher LUMO level (-2.3 eV vs. -2.5 eV). This reduces electron injection efficiency but may improve charge balance in certain devices .

- Triazine Derivatives : Triazine-based hosts (e.g., Cz–Ph–TRZ) exhibit lower LUMO levels, enhancing electron transport. However, they may suppress exciplex formation due to stronger electron-withdrawing effects .

- Hybrid Structures: SFCC () incorporates a triazine acceptor with a fluorene donor, achieving blue thermally activated delayed fluorescence (TADF) via intramolecular charge transfer, a property absent in Cz–Ph–PMD .

Photophysical Behavior

- Exciplex Formation : Cz–Ph–PMD forms an exciplex with PtN7N, shifting the emission spectrum toward green. In contrast, triazine-based hosts like Cz–Ph–TRZ may destabilize exciplexes due to lower LUMO levels, leading to broader emission bands .

- TADF vs. Phosphorescence : While Cz–Ph–TRZ lacks TADF activity, SFCC (triazine-fluorene) exhibits strong TADF due to enhanced reverse intersystem crossing (RISC) . Cz–Ph–PMD’s pyrimidine acceptor likely limits RISC efficiency, favoring phosphorescence over TADF.

- Ultralong Phosphorescence : Pyrimidine-carbazole derivatives without phenyl spacers () achieve ultralong organic phosphorescence (UOP) via intramolecular hydrogen bonding, a feature absent in Cz–Ph–PMD due to its extended conjugation .

Device Performance and Stability

- OLED Efficiency : Cz–Ph–PMD’s balanced HOMO (-5.7 eV) and LUMO (-2.3 eV) align well with green emitters like PtN7N, minimizing energy loss. Triazine hosts (e.g., Cz–Ph–TRZ) are better suited for blue TADF emitters due to deeper LUMO levels .

- Thermal Stability : Cz–Ph–PMD and Cz–Ph–TRZ show similar thermal stability (Tg > 150°C), critical for device longevity. Methylated analogs () demonstrate enhanced stability, but Cz–Ph–PMD lacks such substitutions .

Biological Activity

9-(4-(4,6-Diphenylpyrimidin-2-yl)phenyl)-9H-carbazole is a compound belonging to the carbazole family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C35H26N4

- Molecular Weight : 502.61 g/mol

- CAS Number : 2061376-81-4

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

- Antimicrobial Activity : Similar compounds in the carbazole series have shown significant antimicrobial effects against bacteria and fungi. For instance, certain derivatives have demonstrated potent activity against E. coli and C. albicans, highlighting the potential of this compound in treating infections .

- Cytotoxicity : In vitro studies suggest that this compound can induce cytotoxic effects on cancer cell lines, including breast cancer cells (MCF7). The cytotoxicity appears to be dose-dependent, with higher concentrations leading to increased cell death .

Biological Activity Data

The following table summarizes the biological activities associated with related carbazole derivatives, providing insights into the potential effects of this compound.

| Compound | Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| 1 | Antimicrobial | E. coli | 25 | |

| 2 | Antifungal | C. albicans | 30 | |

| 3 | Cytotoxicity | MCF7 (Breast Cancer) | 50 | |

| 4 | Cytotoxicity | HeLa | >100 |

Case Studies

- Antimicrobial Efficacy : A study focusing on carbazole derivatives revealed that compounds similar to this compound exhibited significant antimicrobial properties. The derivatives were tested against various pathogens, showing effective inhibition of biofilm formation by Pseudomonas aeruginosa and other bacteria .

- Cytotoxicity Assessment : In another study, several carbazole derivatives were evaluated for their cytotoxic effects on human cell lines. The results indicated that at concentrations above 100 µg/mL, there was a notable decrease in cell viability among HeLa and HaCaT cells, suggesting that structural modifications could enhance their anticancer potential .

- Mechanistic Insights : Research into the mechanism of action revealed that certain derivatives could inhibit fatty acid amide hydrolase (FAAH), an enzyme involved in endocannabinoid metabolism. This inhibition could contribute to their therapeutic effects in pain management and inflammation .

Q & A

Basic: What synthetic methodologies are effective for preparing 9-(4-(4,6-diphenylpyrimidin-2-yl)phenyl)-9H-carbazole?

Answer:

The compound is typically synthesized via cross-coupling reactions. A common approach involves Suzuki-Miyaura coupling between a boronic acid-functionalized carbazole derivative and a brominated pyrimidine intermediate. For example, 9-(4-bromophenyl)-9H-carbazole can react with 4,6-diphenylpyrimidin-2-ylboronic acid under Pd(PPh₃)₄ catalysis in THF/K₂CO₃, yielding the target compound after reflux and purification by column chromatography . Key challenges include optimizing reaction time (e.g., 24 hours at 70°C) and controlling steric hindrance from the bulky diphenylpyrimidine group. Purity (>99%) is often achieved via sublimation .

Basic: How is the molecular structure of this compound validated experimentally?

Answer:

X-ray crystallography is the gold standard for structural confirmation. For example, bond angles (e.g., C–C–N ≈ 129°) and torsional angles between the carbazole and pyrimidine moieties can be resolved to assess planarity, which influences photophysical properties . Complementary techniques include:

- ¹H/¹³C NMR : To verify substituent positions (e.g., aromatic proton shifts at δ 7.2–8.5 ppm).

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., m/z 473.57 for [M+H]⁺) .

- Elemental analysis : Matches calculated C, H, N percentages (e.g., C: 86.3%, H: 4.9%, N: 8.8%) .

Advanced: How does the substitution pattern on the pyrimidine ring impact optoelectronic performance in OLEDs?

Answer:

The position of the carbazole donor relative to the pyrimidine acceptor critically affects charge transfer and device efficiency. In J2 (the compound ), attaching the donor to the pyrimidine’s 2-position results in a lower PL quantum yield (PLQY = 40%) and external quantum efficiency (EQE = 13%) compared to J1 (4-position substitution, PLQY = 67%, EQE = 22%) . This disparity arises from reduced intramolecular charge transfer (ICT) efficiency and higher non-radiative decay in J2. Computational studies (TD-DFT) reveal that 2-position substitution destabilizes the lowest unoccupied molecular orbital (LUMO), increasing the ΔEST (singlet-triplet energy gap) and hindering thermally activated delayed fluorescence (TADF) .

Advanced: What computational approaches predict the compound’s photophysical properties?

Answer:

Time-dependent density functional theory (TD-DFT) is widely used to calculate:

- HOMO-LUMO gaps : J2 exhibits a HOMO at −5.3 eV and LUMO at −2.1 eV, indicating a narrow bandgap (~3.2 eV) suitable for visible-light emission .

- Spin-orbit coupling (SOC) : Critical for phosphorescence; the pyrimidine’s nitrogen atoms enhance SOC via heavy-atom effects.

- Excited-state dynamics : Non-adiabatic molecular dynamics (NAMD) simulations predict triplet-state lifetimes influenced by intermolecular π-π stacking .

Crystal structure analysis (e.g., Mercury software) further elucidates packing motifs (e.g., dimer formation) that stabilize triplet excitons .

Advanced: How do intermolecular interactions influence ultralong organic phosphorescence (UOP)?

Answer:

UOP in this compound (lifetimes up to 1.37 s) arises from synergistic intra- and intermolecular interactions:

- Intramolecular hydrogen bonding : Between pyrimidine N atoms and carbazole C–H groups restricts molecular vibration, suppressing non-radiative decay .

- Intermolecular π-π stacking : Face-to-face dimerization (observed in single-crystal XRD) stabilizes triplet excitons via electronic coupling .

- Halogen substitution : Bromine at the pyrimidine’s 5-position enhances spin-orbit coupling, increasing phosphorescence quantum yields (up to 23.6%) .

Advanced: What challenges exist in integrating this compound into single-layer OLED devices?

Answer:

Key challenges include:

- Host-guest compatibility : The compound’s high triplet energy (~2.8 eV) requires a host material (e.g., CPHP or Cz-BP-DPI) with matched energy levels to prevent exciton quenching .

- Morphological stability : Aggregation-induced quenching (ACQ) can occur in thin films. Solution-processable derivatives (e.g., alkylated carbazoles) improve film uniformity .

- Charge transport imbalance : The electron-deficient pyrimidine unit may hinder hole transport, necessitating hole-transport layers (HTLs) like TCTA or mCP .

Advanced: How can structural modifications enhance thermal stability for device applications?

Answer:

- Alkyl chain incorporation : Adding tert-butyl or hexyl groups to the carbazole nitrogen improves solubility and reduces crystallization (Tg > 150°C) .

- Rigid π-extended systems : Fusing fluorene or anthracene to the carbazole core increases thermal decomposition temperatures (Td > 400°C) .

- Cross-linkable moieties : Ethynyl or azide groups enable photopatterning for stable multilayer devices .

Advanced: What analytical techniques resolve contradictions in reported PLQE values?

Answer:

Discrepancies in PLQE (e.g., 40% vs. 67% for J2 ) arise from solvent polarity and aggregation effects. To resolve these:

- Solvent screening : Compare PLQE in toluene (non-polar) vs. DCM (polar) to assess solvatochromism.

- Film vs. solution measurements : Spin-coated films often show lower PLQE due to aggregation, mitigated by doping in a host matrix .

- Transient absorption spectroscopy : Distinguishes delayed fluorescence from phosphorescence contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.